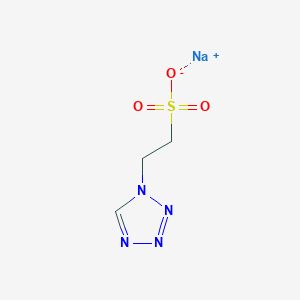

Sodium;2-(tetrazol-1-yl)ethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

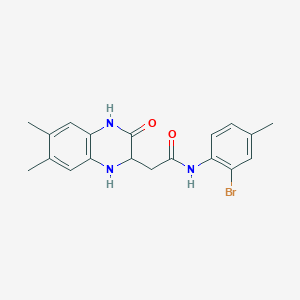

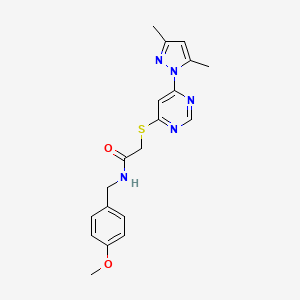

Sodium;2-(tetrazol-1-yl)ethanesulfonate is a chemical compound with the molecular formula C3H5N4NaO3S and a molecular weight of 200.15. It is a derivative of tetrazole, a nitrogen-rich heterocycle .

Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Pharmaceutical Applications

Scientific Field

Medicinal Chemistry

Application Summary

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is utilized in medicinal chemistry due to its structural similarity to carboxylic acids, which makes it a nonclassical bioisostere. Its tetrazole ring can mimic the carboxylate ion, allowing for better interaction with biological receptors.

Experimental Procedures

The compound is synthesized using methods such as the reaction of triethyl orthoformate and sodium azide or the cyclization of nitriles. It is then incorporated into drug molecules to improve their pharmacokinetic properties.

Results

Tetrazole derivatives have shown a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The specific compound may enhance the solubility and membrane permeability of drugs .

Material Chemistry

Scientific Field

Material Science

Application Summary

In material science, the compound is explored for its electron-donating and electron-withdrawing properties, which are beneficial in creating materials with specific electronic characteristics.

Experimental Procedures

The compound is used to modify materials at the molecular level, potentially altering their conductivity or stability. This involves chemical synthesis and characterization techniques like NMR, IR spectroscopy, and X-ray crystallography.

Results

The modification of materials with this compound could lead to the development of new materials with enhanced electronic properties for use in various technological applications .

Energetic Materials

Scientific Field

Defense and Aerospace

Application Summary

The tetrazole ring is nitrogen-rich, making it of interest for the development of energetic materials that require high nitrogen content for stability and performance.

Experimental Procedures

Synthesis of the compound involves careful control of reaction conditions to avoid unwanted detonation. The compound is then tested for stability and performance in controlled environments.

Results

Energetic materials incorporating tetrazole derivatives can exhibit lower sensitivity to impact and friction, making them safer for handling while still providing the desired explosive performance .

Gas Generators

Scientific Field

Automotive and Aerospace Engineering

Application Summary

Nitrogen-rich compounds like sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate are used in gas generators for airbags and rocket propellants due to their ability to rapidly produce gas upon decomposition.

Experimental Procedures

The compound is integrated into gas generator formulations and subjected to thermal decomposition studies to evaluate the volume and rate of gas production.

Results

The use of this compound in gas generators has been shown to produce a rapid and controlled release of nitrogen gas, which is essential for the quick inflation of airbags or the propulsion of rockets .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

The compound’s unique chemical structure makes it suitable as a reagent or a standard in various analytical chemistry applications, such as chromatography or mass spectrometry.

Experimental Procedures

It is used as a reference compound to calibrate instruments or as a reactant in chemical assays to detect or quantify other substances.

Results

The compound provides reliable and reproducible results when used in analytical procedures, aiding in the accurate determination of chemical compositions .

Agricultural Chemistry

Scientific Field

Agricultural Science

Application Summary

Tetrazole derivatives are investigated for their potential use as growth hormones or pesticides in agriculture due to their biological activity.

Experimental Procedures

The compound is applied to crops in controlled experiments to assess its efficacy as a growth promoter or its ability to protect plants from pests.

Results

Initial studies suggest that tetrazole derivatives can positively affect plant growth and yield, although further research is needed to confirm these findings and ensure safety for agricultural use .

继续探讨“钠;2-(四氮唑-1-基)乙磺酸”的科学研究应用,以下是其他六个独特应用领域的详细分析:

抗菌活性

科学领域:

生物化学

应用概述:

四氮唑衍生物因其抗菌特性而在生物化学中得到应用。它们通常被用作抗生素的结构组成部分,以提高其对细菌的选择性和有效性。

实验方法:

通过体外实验评估四氮唑衍生物对特定细菌株的抑制效果。这包括使用微量稀释法来确定最小抑制浓度(MIC)。

结果概述:

研究表明,四氮唑衍生物展现出对多种细菌株的抗菌活性,包括对耐药菌株的潜在效果 。

抗真菌活性

科学领域:

药物化学

应用概述:

四氮唑衍生物在抗真菌药物的开发中也显示出潜力。它们能够干扰真菌细胞的生长和繁殖,从而抑制其扩散。

实验方法:

通过体外实验评估四氮唑衍生物对特定真菌株的抑制效果,如使用琼脂扩散法来测试其抗真菌活性。

结果概述:

一些四氮唑衍生物对包括白色念珠菌 在内的多种真菌株显示出显著的抑制作用 。

分析化学中的应用

科学领域:

分析化学

应用概述:

四氮唑衍生物在分析化学中作为标准品或试剂使用,用于校准仪器或作为化学分析的反应物。

实验方法:

在色谱法或质谱法等分析技术中使用四氮唑衍生物作为参照物质,以确保实验结果的准确性。

结果概述:

使用四氮唑衍生物作为分析标准可以提供可靠和重复的结果,有助于精确测定化学成分 。

农业化学中的应用

科学领域:

农业科学

应用概述:

四氮唑衍生物因其生物活性而在农业化学中被研究用作生长激素或农药。

实验方法:

在控制实验中将四氮唑衍生物应用于作物,评估其作为生长促进剂或植物保护剂的有效性。

结果概述:

初步研究表明,四氮唑衍生物可以对植物生长和产量产生积极影响,尽管需要进一步的研究来确认这些发现并确保其在农业使用中的安全性 。

摄影中的应用

科学领域:

摄影化学

应用概述:

四氮唑衍生物在摄影化学中用作感光材料的组成部分,因其能够在光照下发生化学变化。

实验方法:

将四氮唑衍生物添加到感光材料中,并在特定光照条件下测试其感光性能。

结果概述:

四氮唑衍生物的添加改善了感光材料的性能,提高了图像的清晰度和稳定性 。

虚拟筛选平台

科学领域:

计算化学

应用概述:

四氮唑衍生物在计算化学中用作虚拟筛选平台的基础,以预测化合物的生物活性和药理特性。

实验方法:

利用计算机模拟技术,如分子对接和动力学模拟,评估四氮唑衍生物与生物靶标的相互作用。

结果概述:

Safety And Hazards

Propriétés

IUPAC Name |

sodium;2-(tetrazol-1-yl)ethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPXBUHDYYEKRL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)

![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2640217.png)